molecular formula C11H18N2O2 B15147937 [(3,4-Diethoxyphenyl)methyl]hydrazine CAS No. 1016756-10-7

[(3,4-Diethoxyphenyl)methyl]hydrazine

Cat. No.: B15147937
CAS No.: 1016756-10-7
M. Wt: 210.27 g/mol
InChI Key: PNMOKHAGCOUYPN-UHFFFAOYSA-N
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Description

(3,4-diethoxybenzyl)hydrazine is an organic compound with the molecular formula C11H18N2O2 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a benzyl group substituted with two ethoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-diethoxybenzyl)hydrazine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,4-diethoxybenzaldehyde+hydrazine hydrate(3,4-diethoxybenzyl)hydrazine+water\text{3,4-diethoxybenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{(3,4-diethoxybenzyl)hydrazine} + \text{water} 3,4-diethoxybenzaldehyde+hydrazine hydrate→(3,4-diethoxybenzyl)hydrazine+water

Industrial Production Methods

While specific industrial production methods for (3,4-diethoxybenzyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,4-diethoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazones or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Azines or other oxidized derivatives.

    Reduction: Hydrazones or other reduced products.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3,4-diethoxybenzyl)hydrazine can be used as a building block for the synthesis of more complex molecules. It can also serve as a precursor for the preparation of hydrazones, which are valuable intermediates in various chemical reactions.

Biology and Medicine

In medicinal chemistry, (3,4-diethoxybenzyl)hydrazine and its derivatives may exhibit biological activity, making them potential candidates for drug development. They can be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, (3,4-diethoxybenzyl)hydrazine can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of (3,4-diethoxybenzyl)hydrazine depends on its specific application. In general, the hydrazine moiety can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The ethoxy groups on the benzyl ring may influence the compound’s solubility, stability, and reactivity, thereby modulating its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3,4-dimethoxybenzyl)hydrazine: Similar structure but with methoxy groups instead of ethoxy groups.

    (3,4-dihydroxybenzyl)hydrazine: Similar structure but with hydroxy groups instead of ethoxy groups.

    (3,4-dimethoxybenzylidene)hydrazine: A related compound with a similar core structure.

Uniqueness

(3,4-diethoxybenzyl)hydrazine is unique due to the presence of ethoxy groups, which can influence its chemical and physical properties. These groups can affect the compound’s solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

1016756-10-7

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3,4-diethoxyphenyl)methylhydrazine

InChI

InChI=1S/C11H18N2O2/c1-3-14-10-6-5-9(8-13-12)7-11(10)15-4-2/h5-7,13H,3-4,8,12H2,1-2H3

InChI Key

PNMOKHAGCOUYPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNN)OCC

Origin of Product

United States

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